molecular formula C7H11NO2 B14425719 (5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one CAS No. 80243-75-0

(5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one

Cat. No.: B14425719
CAS No.: 80243-75-0
M. Wt: 141.17 g/mol
InChI Key: DVXYURHYLCRZHR-RITPCOANSA-N
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Description

(5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one is a chemical compound with a unique structure that includes a hydroxyl group and a hexahydro-pyrrolizinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one typically involves a series of chemical reactions starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative. This reaction is often carried out under reflux conditions with solvents like toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

(5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone, while reduction can produce different alcohol derivatives .

Scientific Research Applications

(5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S,7aR)-5-Hydroxyhexahydro-3H-pyrrolizin-3-one is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

80243-75-0

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

(5S,8R)-5-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one

InChI

InChI=1S/C7H11NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5-6,9H,1-4H2/t5-,6+/m1/s1

InChI Key

DVXYURHYLCRZHR-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H](N2[C@H]1CCC2=O)O

Canonical SMILES

C1CC(N2C1CCC2=O)O

Origin of Product

United States

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